1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, making it an interesting subject for research in medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde with various reagents under specific conditions. One common method includes the use of microwave-assisted treatment with terminal alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions . Another approach involves the use of Rhodium(II) acetate as a catalyst for [3+2] cycloaddition reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like silver triflate, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions, such as Sonogashira coupling, are common for introducing different substituents onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Silver triflate as a catalyst.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Terminal alkynes and tert-butylamine under Sonogashira-type conditions.
Major Products:
Oxidation: Pyrazole oxides.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its antifungal properties and potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it may inhibit mitochondrial complex II, disrupting electron transport and ATP production in fungal cells . The trifluoromethyl group enhances the compound’s binding affinity to target proteins, increasing its biological activity .
Comparison with Similar Compounds
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-ol
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
Comparison: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to its amine group, which can participate in additional hydrogen bonding and other interactions compared to its analogs with hydroxyl or ketone groups. This difference can significantly affect its reactivity and biological activity .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-6-9(14)16(15-8)7-4-2-1-3-5-7/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZQHBMKRKOPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655610 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182923-55-3 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00655610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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